![molecular formula C10H7BrClN3OS B2608409 2-bromo-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide CAS No. 21123-39-7](/img/structure/B2608409.png)
2-bromo-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide
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Overview
Description
The compound “2-bromo-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide” is a complex organic molecule that contains several functional groups. It has a bromine atom attached to an acetamide group, a thiadiazole ring, and a chlorophenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the bromine and chlorine atoms, which are both halogens, could potentially influence the compound’s reactivity and the orientation of its molecular structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reactants present. The bromine and chlorine atoms might make the compound more reactive towards nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the acetamide group and the thiadiazole ring) would all play a role .Scientific Research Applications
Molecular Structure and Intermolecular Interactions
Research on similar compounds to 2-bromo-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide has focused on their molecular structures and intermolecular interactions. For instance, the study of N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-chlorophenyl}acetamide revealed a ‘V’ shaped molecular structure with various intermolecular interactions, such as hydrogen bonds and π interactions, forming 3-D arrays (Boechat et al., 2011).
Synthesis and Characterization
There has been significant research into the synthesis and characterization of derivatives of 1,3,4-thiadiazole, which is structurally related to the compound . For example, N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives have been synthesized and characterized by various analytical techniques, such as IR, 1H NMR, and X-ray diffraction (Yu et al., 2014).
Anticancer Potential
A notable application of 1,3,4-thiadiazole derivatives has been in the development of potential anticancer agents. A study synthesized several N-(5-(4-(substituted phenyl)-1,3,4-thiadiazol-2-yl)acetamides and evaluated their cytotoxic activities against various cancer cell lines, with some compounds showing significant anticancer activity (Ekrek et al., 2022).
Evaluation as Antiproliferative Agents
Research has also explored 1,3,4-thiadiazol derivatives as antiproliferative agents. A study on 2-acetamide-5-phenylthio-1,3,4-thiadiazol derivatives found that certain compounds exhibited cytotoxic effects against human cancer cell lines, with one compound demonstrating significant inhibition of the phosphorylation of vascular endothelial growth factor and its receptor (Toolabi et al., 2022).
Synthesis for Antibacterial and Anti-Enzymatic Potential
Derivatives of 1,3,4-thiadiazole have been synthesized and evaluated for their antibacterial and anti-enzymatic potential. A study synthesized N-substituted derivatives with multifunctional moieties and evaluated them for these properties, showing some compounds to be effective against certain bacterial strains and enzymes (Nafeesa et al., 2017).
Quantum Chemical Studies
There are also studies involving quantum chemical analyses of thiadiazole derivatives for their potential applications. For instance, a study conducted density functional theory (DFT) calculations and molecular dynamics simulations on various thiazole and thiadiazole derivatives to predict their corrosion inhibition performances (Kaya et al., 2016).
Mechanism of Action
Safety and Hazards
As with any chemical compound, handling “2-bromo-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide” would require appropriate safety measures. The compound’s Material Safety Data Sheet (MSDS) would provide detailed information about its potential hazards, safe handling procedures, and emergency measures .
Future Directions
properties
IUPAC Name |
2-bromo-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClN3OS/c11-5-8(16)13-10-15-14-9(17-10)6-1-3-7(12)4-2-6/h1-4H,5H2,(H,13,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWKXTRMWHMHZQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(S2)NC(=O)CBr)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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